An In-depth Technical Guide to the Chemical Properties of 2-(Naphthalen-2-yl)oxirane
An In-depth Technical Guide to the Chemical Properties of 2-(Naphthalen-2-yl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Naphthalen-2-yl)oxirane (CAS No. 20861-99-8). This bicyclic aromatic epoxide is a valuable intermediate in organic synthesis, offering a versatile scaffold for the introduction of the naphthalene moiety and a reactive oxirane ring for subsequent functionalization. This document delves into its physicochemical characteristics, spectroscopic signature, and detailed synthetic and purification protocols. A significant focus is placed on the principles governing its reactivity, particularly the regioselectivity of nucleophilic ring-opening reactions, which are fundamental to its application in the synthesis of complex molecules, including potential pharmaceutical agents. This guide is intended to be a practical resource for researchers in medicinal chemistry and process development, providing both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Importance of the Naphthyl Oxirane Scaffold
The fusion of a naphthalene ring system with a reactive epoxide moiety in 2-(naphthalen-2-yl)oxirane creates a molecule of significant interest in synthetic and medicinal chemistry. The naphthalene group, a rigid and lipophilic aromatic scaffold, is a common feature in a wide array of bioactive compounds and approved drugs, influencing their pharmacokinetic and pharmacodynamic profiles through interactions such as π-π stacking.[1][2] The oxirane, a strained three-membered heterocycle, serves as a potent electrophile, susceptible to ring-opening by a diverse range of nucleophiles. This inherent reactivity allows for the stereocontrolled introduction of two new functional groups, making it an invaluable building block for constructing complex molecular architectures.[3]
This guide will provide a detailed exploration of the chemical landscape of 2-(naphthalen-2-yl)oxirane, moving beyond a simple recitation of its properties to explain the underlying principles that govern its synthesis and reactivity. By understanding these fundamentals, researchers can more effectively harness its synthetic potential in the development of novel chemical entities.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety considerations of a chemical is paramount for its effective and safe utilization in a laboratory or industrial setting.
Physicochemical Properties
The key physicochemical properties of 2-(naphthalen-2-yl)oxirane are summarized in the table below. The presence of the large, nonpolar naphthalene ring system dominates its physical characteristics, suggesting limited aqueous solubility but good solubility in many common organic solvents.
| Property | Value | Source(s) |
| CAS Number | 20861-99-8 | [4] |
| Molecular Formula | C₁₂H₁₀O | [4] |
| Molecular Weight | 170.21 g/mol | [4] |
| Appearance | White to off-white powder/solid | - |
| Melting Point | 53-58 °C | - |
| Boiling Point | 317.3 °C at 760 mmHg | [5] |
| Density | 1.193 g/cm³ | [5] |
| LogP (predicted) | 2.91 - 3.0 | [5][6] |
| Vapor Pressure (predicted) | 0.000721 mmHg at 25 °C | [5] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Safety and Handling
2-(Naphthalen-2-yl)oxirane is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements: [4]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Based on notifications to the ECHA C&L Inventory, some classifications also indicate that it is suspected of causing genetic defects and cancer, and is harmful to aquatic life with long-lasting effects.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spectroscopic Characterization
The structural elucidation of 2-(naphthalen-2-yl)oxirane is confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The protons of the oxirane ring will appear in the upfield region. The methine proton (CH) adjacent to the naphthalene ring will be a multiplet, while the two diastereotopic methylene protons (CH₂) of the oxirane will likely appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbons of the naphthalene ring in the aromatic region (δ 120-140 ppm). The two carbons of the oxirane ring will be observed in the aliphatic region, typically between δ 40-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic naphthalene ring (around 3050 cm⁻¹) and the aliphatic oxirane ring (around 2900-3000 cm⁻¹). Key diagnostic peaks include the C-O-C asymmetric stretching of the epoxide ring, typically found in the 1250 cm⁻¹ region, and various C=C stretching vibrations of the naphthalene ring in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns would likely involve the loss of CO (m/z = 142) and subsequent rearrangements of the naphthalene moiety. Predicted high-resolution mass spectrometry (HRMS) data for various adducts are available.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.08045 |
| [M+Na]⁺ | 193.06239 |
| [M-H]⁻ | 169.06589 |
Synthesis and Purification
The most direct and common method for the synthesis of 2-(naphthalen-2-yl)oxirane is the epoxidation of its corresponding alkene precursor, 2-vinylnaphthalene.
Synthetic Pathway
The synthesis is a two-step process starting from the commercially available 2-acetylnaphthalene.
Caption: Synthetic pathway to 2-(Naphthalen-2-yl)oxirane.
Detailed Experimental Protocol: Epoxidation of 2-Vinylnaphthalene
This protocol describes the epoxidation of 2-vinylnaphthalene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.[7][8]
Materials:
-
2-Vinylnaphthalene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylnaphthalene (1.0 eq) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: To the cooled, stirring solution, add m-CPBA (1.1-1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The causality for this slow, cooled addition is to control the exothermic nature of the epoxidation and to minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material (2-vinylnaphthalene).
-
Workup - Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained. This step is crucial for safety, as it neutralizes the potentially explosive peroxide.
-
Workup - Extraction: Add saturated aqueous sodium bicarbonate solution to neutralize the by-product, meta-chlorobenzoic acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification Protocol: Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
Caption: Workflow for the purification of 2-(Naphthalen-2-yl)oxirane.
The rationale for using a gradient elution is to first elute the less polar product, 2-(naphthalen-2-yl)oxirane, followed by any more polar impurities. The purity of the combined fractions should be verified by NMR spectroscopy.
Chemical Reactivity: The Ring-Opening Reactions
The synthetic utility of 2-(naphthalen-2-yl)oxirane is primarily derived from the reactivity of the strained epoxide ring. Nucleophilic ring-opening can proceed via two mechanistically distinct pathways, depending on the reaction conditions (acidic or basic/neutral), and the regiochemical outcome is a key consideration for synthetic planning.
Base-Catalyzed/Nucleophilic Ring-Opening (Sₙ2 Mechanism)
Under basic or neutral conditions, the ring-opening occurs via a classic Sₙ2 mechanism. A strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, leading to the simultaneous cleavage of the C-O bond.
Key Principles:
-
Regioselectivity: The nucleophilic attack occurs at the less sterically hindered carbon atom. For 2-(naphthalen-2-yl)oxirane, this is the terminal methylene (CH₂) carbon. This is a direct consequence of the Sₙ2 pathway, where steric hindrance plays a dominant role.
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the center of attack. This results in an anti-addition of the nucleophile and the resulting hydroxyl group across the former double bond.
Example: Reaction with an Amine (e.g., Piperidine)
The reaction with a secondary amine like piperidine is a common method for synthesizing amino alcohols, which are important pharmacophores.
Caption: Base-catalyzed ring-opening of 2-(naphthalen-2-yl)oxirane.
Acid-Catalyzed Ring-Opening (Borderline Sₙ1/Sₙ2 Mechanism)
In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring towards attack by even weak nucleophiles.
Key Principles:
-
Mechanism: The mechanism is considered borderline Sₙ1/Sₙ2. The transition state has significant carbocationic character, but a discrete carbocation is not typically formed.[9]
-
Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom—the one that can better stabilize the developing positive charge in the transition state. For 2-(naphthalen-2-yl)oxirane, this is the benzylic carbon adjacent to the naphthalene ring. The naphthalene ring effectively stabilizes the partial positive charge through resonance.
-
Stereochemistry: Similar to the base-catalyzed pathway, the reaction proceeds via backside attack, resulting in an anti-addition.
Example: Reaction with an Alcohol (e.g., Methanol)
The acid-catalyzed reaction with an alcohol yields an alkoxy alcohol.
Caption: Mechanism of acid-catalyzed ring-opening with methanol.
Applications in Drug Development and Medicinal Chemistry
While specific, marketed drugs directly synthesized from 2-(naphthalen-2-yl)oxirane are not prominently documented, its structural motifs and reactivity patterns are highly relevant to pharmaceutical synthesis. Naphthalene-containing compounds are prevalent in medicine, and the 1,2-difunctionalized scaffold generated from the ring-opening of this epoxide is a common feature in many bioactive molecules.[1]
For instance, the structurally related 2-[(1-naphthyloxy)methyl]oxirane is a key intermediate in the synthesis of the beta-blocker Propranolol and the α₁-adrenergic receptor antagonist Naftopidil .[10] The core reaction in these syntheses is the nucleophilic ring-opening of the epoxide by an amine.
The strategic value of 2-(naphthalen-2-yl)oxirane lies in its ability to serve as a versatile starting material for the synthesis of libraries of naphthalene-containing compounds. By varying the nucleophile used in the ring-opening reaction, a diverse range of derivatives can be readily accessed and screened for biological activity. This makes it a valuable tool for lead discovery and optimization in drug development programs targeting a wide range of therapeutic areas.
Conclusion
2-(Naphthalen-2-yl)oxirane is a synthetically valuable building block that combines the desirable properties of the naphthalene scaffold with the versatile reactivity of the epoxide ring. A clear understanding of its physicochemical properties, spectroscopic characteristics, and, most importantly, the regiochemical dichotomy of its ring-opening reactions under acidic versus basic conditions, is essential for its effective application. This guide has provided a detailed, mechanistically-grounded overview to empower researchers to confidently incorporate this important intermediate into their synthetic strategies for the discovery and development of novel chemical entities.
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